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Compound Name:
carboxylate

Cat. No.: B1464816

An In-Depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate: Synthesis,
Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4,6-dichloropyridazine-3-
carboxylate, a pivotal intermediate in modern pharmaceutical synthesis. As a senior
application scientist, this document moves beyond simple data recitation to explain the
causality behind experimental design, ensuring a deeper understanding of the molecule's
properties and utility.

Core Molecular Identity and Physicochemical
Properties

Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS Number: 679406-03-2) is a highly
functionalized heterocyclic compound.[1][2][3] Its structure, featuring a dichlorinated pyridazine
ring and an ethyl ester moiety, makes it an exceptionally versatile building block in medicinal
chemistry. The two chlorine atoms serve as reactive sites for sequential and regioselective
functionalization, enabling the construction of complex molecular architectures.

The molecular formula of the compound is C7HsCIl2N202.[1][2][3] Its molecular weight is a
critical parameter for all stoichiometric calculations in synthesis and analysis.
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Table 1: Key Physicochemical Properties of Ethyl 4,6-dichloropyridazine-3-carboxylate

Property Value Source(s)

Molecular Weight 221.04 g/mol [2][3]

Exact Mass 219.981 g/mol [2]

Molecular Formula C7HeCI2N202 [1112][3]

CAS Number 679406-03-2 [1]1[2][3]
Yellow to brown oil or low-

Appearance ] ) [11[3]
melting solid

353.4 +37.0 °C at 760 mmHg

Boiling Point 1][3
J (Predicted) i3]

Density 1.433 + 0.06 g/cm? (Predicted) [3]

Flash Point 167.5+26.5°C [1]

Inert atmosphere, store in
Storage [4]
freezer, under -20°C

Synthesis and Mechanistic Rationale

The primary route to Ethyl 4,6-dichloropyridazine-3-carboxylate involves the
deoxychlorination of its dihydroxy precursor, Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[5]
Phosphorus oxychloride (POCIs) is the reagent of choice for this transformation, acting as both
the chlorinating agent and often as the solvent.[5]

Chlorination Mechanism: The Role of Phosphorus
Oxychloride

The conversion of the dihydroxypyridazine to the dichloropyridazine is a classic example of
converting hydroxyl groups on a heteroaromatic ring into good leaving groups for subsequent
nucleophilic substitution. The pyridazine exists in tautomeric equilibrium with its pyridazinone
form. The mechanism proceeds as follows:
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o Activation: The oxygen atom of the hydroxyl (or keto) group acts as a nucleophile, attacking
the electrophilic phosphorus atom of POCls.

 Intermediate Formation: This forms a dichlorophosphate intermediate, transforming the
hydroxyl group into an excellent leaving group.

» Nucleophilic Attack: A chloride ion (from POCIs) then acts as a nucleophile, attacking the
carbon atom at the C4 or C6 position of the pyridazine ring.

» Elimination: The dichlorophosphate group is displaced, and the aromaticity of the ring is
restored, yielding the chlorinated product.

This process occurs at both the C4 and C6 positions to yield the final dichlorinated product.
The use of excess POCIs drives the reaction to completion.

Activation & Intermediate Formation

3
| (Phosphorus Oxychloride)

Dichlorophosphate Intermediate |

SNAr
Displacement

Ethyl 4,6-dihydroxypyridazine-3-carboxylate
(Pyridazinone Tautomer)

Substitution & Product Formation

Cl-
(from POCIs)
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Caption: Mechanism of dihydroxypyridazine chlorination.

Validated Experimental Protocol
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The following protocol is adapted from established procedures for the synthesis of this key
intermediate.[5]

Step 1: Reaction Setup

e To a 350 mL Schlenk flask purged with nitrogen, add Ethyl 4,6-dihydroxypyridazine-3-
carboxylate (3.77 g, 20.47 mmol).

o Causality: The inert nitrogen atmosphere is critical to prevent the reaction of the highly
reactive phosphorus oxychloride with atmospheric moisture.

Step 2: Chlorination
e In a fume hood, carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.
o Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.

o Causality: A large excess of POCIs is used to act as both reagent and solvent, ensuring the
reaction goes to completion. Heating provides the necessary activation energy for the
chlorination.

Step 3: Work-up and Extraction

» Cool the reaction to room temperature. Remove the excess phosphorus oxychloride in

vacuo.

» Causality: Removing excess POCIs is crucial before quenching, as its reaction with water is
highly exothermic and dangerous on a large scale.

o Carefully pour the crude oil onto ice water and rinse the flask with ethyl acetate.

o Causality: Quenching with ice water hydrolyzes any remaining reactive phosphorus species.
The process is highly exothermic, and ice is used to control the temperature.

o Transfer the two layers to a separatory funnel. Separate the layers and extract the aqueous
layer three times with ethyl acetate.
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o Combine the organic layers and wash twice with water, then once with brine (saturated
aqueous NacCl).

o Causality: The water washes remove water-soluble impurities. The brine wash removes the
bulk of the dissolved water from the organic layer before the drying step.

Step 4: Purification

» Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in
vacuo.

» Purify the resulting crude oil by automated column chromatography (gradient of 5-90% ethyl
acetate in hexanes) to yield the pure product.

e Causality: Column chromatography separates the desired product from starting material and
non-polar impurities, ensuring high purity (typically 298.0%).[1]
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Caption: Experimental workflow for synthesis.

Analytical Characterization: A Self-Validating
System

Confirmation of the structure and purity of Ethyl 4,6-dichloropyridazine-3-carboxylate is
essential. The combination of NMR, IR, and Mass Spectrometry provides a self-validating
system for identity.

Table 2: Predicted Analytical Profile
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Technique

Expected Data

1H NMR

o (ppm) in CDCls: 7.70 (s, 1H, pyridazine C5-H),
4.55 (q, 2H, -OCH2CHs), 1.46 (t, 3H, -
OCH2CHs3)[3]

13C NMR

5 (ppm) in CDCls (Predicted): ~163 (C=0), ~155
(C4-Cl), ~153 (C6-Cl), ~140 (C3-COOEY), ~125
(C5), ~63 (-OCH2CHs), ~14 (-OCH2CHs)

cm~1 (Predicted): ~2980 (C-H stretch, alkyl),
~1730 (C=0 stretch, ester), ~1550 (C=N/C=C
stretch, aromatic), ~850 (C-Cl stretch)

Mass Spec.

m/z (El+): Expected M+ at 220/222/224 (isotope
pattern for 2 Cl atoms). Key fragments from loss
of -OCH2CHs or -COOEt.

e 1H NMR: The proton spectrum is simple and diagnostic. A singlet around 7.70 ppm confirms
the single proton on the pyridazine ring. The quartet and triplet are characteristic of the ethyl
ester group.

13C NMR: The spectrum will show seven distinct carbon signals. The downfield signal for the
ester carbonyl and the signals for the two chlorine-bearing carbons are key identifiers.

IR Spectroscopy: The most prominent peak will be the strong carbonyl (C=0) stretch of the
ester group around 1730 cm™1,

Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotope pattern (M,
M+2, M+4) in a ratio of approximately 9:6:1, which is definitive proof of the presence of two
chlorine atoms.

Reactivity and Application in Drug Discovery

The synthetic value of Ethyl 4,6-dichloropyridazine-3-carboxylate lies in the differential

reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution

(SnAr). The electron-withdrawing nature of the pyridazine nitrogens and the ester group

activates the ring towards nucleophilic attack.
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Regioselectivity in Nucleophilic Aromatic Substitution
(SnAr)

The C4 and C6 positions are electronically distinct, allowing for regioselective reactions.
Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles.
This allows for a stepwise functionalization, first at C4 and subsequently at C6, which is a
cornerstone of its utility in building complex molecules.

Regioselective SNAr
Ethyl 4,6-dichloropyridazine- | (C4 is more reactive)

3-carboxylate
» Monosubstituted Intermediate
SNAr at C6

(at C4)

A
Nucleophile 1
(e.g., Amine) Disubstituted Product

Nucleophile 2
(e.g., Amide)

Click to download full resolution via product page

Caption: Regioselective substitution pathway.

Keystone Intermediate for Deucravacitinib

A prime example of this molecule's importance is its role in the synthesis of Deucravacitinib, an
FDA-approved, first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment
of plaque psoriasis.[6] In the patented synthesis, Ethyl 4,6-dichloropyridazine-3-carboxylate
serves as the core scaffold onto which the other key fragments of the drug are assembled via

sequential SnAr reactions.[5]

The synthesis involves the selective displacement of the C4-chloro group with an aniline
derivative, followed by amidation of the ester and subsequent displacement of the C6-chloro
group.[5] This strategic, regiocontrolled approach is fundamental to the efficient construction of
the final active pharmaceutical ingredient (API).
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Safety and Handling

As a reactive chemical intermediate, proper handling of Ethyl 4,6-dichloropyridazine-3-
carboxylate is essential.

Table 3: GHS Hazard Information

Pictogram Code Hazard Statement Source
wialt text H302 Harmful if swallowed [21[3]
H315 Causes skin irritation [2][3]

Causes serious eye
H319 N [2][3]

irritation

May cause respiratory
H335 —— [21[3]
irritation

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid
inhalation of vapors and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials. For long-term stability, storage in a freezer under an inert atmosphere is
recommended.[4]

Conclusion

Ethyl 4,6-dichloropyridazine-3-carboxylate is more than just a chemical with a specific
molecular weight; it is a testament to the power of heterocyclic chemistry in modern drug
discovery. Its well-defined synthesis, predictable reactivity, and proven utility in the creation of
complex therapeutics like Deucravacitinib underscore its significance. This guide has provided
the essential technical details and, more importantly, the scientific rationale needed for
researchers and developers to confidently and effectively utilize this valuable synthetic building
block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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